molecular formula C10H11NO5 B1418511 Methyl 2-ethoxy-5-nitrobenzoate CAS No. 80074-34-6

Methyl 2-ethoxy-5-nitrobenzoate

Cat. No. B1418511
CAS RN: 80074-34-6
M. Wt: 225.2 g/mol
InChI Key: ALHAOIFZKFHHAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-methyl-2-nitrobenzoic acid, has been reported. An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed. The key process is the nitration of methyl 3-methylbenzoate .

Scientific Research Applications

Synthesis Processes

Physicochemical Properties

Research on Abraham model solute descriptors for 2-methyl-3-nitrobenzoic acid from measured solubility data in various solvents at 298.2 K provides insights into the physicochemical properties of related compounds (Erin Hart et al., 2017). This study contributes to understanding the solubility and interaction of similar nitrobenzoate compounds in organic solvents.

Photostabilization and Photoprotection

A study investigating the generation and quenching of singlet molecular oxygen by compounds like methyl 2-methoxybenzoate highlights the potential of similar nitrobenzoate compounds in photostabilization and photoprotection applications (A. Soltermann et al., 1995).

Analytical Chemistry Applications

Methyl 2-ethoxy-5-nitrobenzoate derivatives are used in analytical chemistry, as demonstrated by a method for determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate in various samples, indicating the role of similar compounds in residue analysis (I. L. Alder et al., 1978).

Biochemistry Research

In biochemistry research, compounds like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized for the determination of sulfhydryl groups, showing the importance of nitrobenzoate derivatives in biochemical assays and studies (G. Ellman, 1959).

Safety and Hazards

The safety data sheet for similar compounds, such as Methyl 2-methoxy-5-nitrobenzoate, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes or clothing .

properties

IUPAC Name

methyl 2-ethoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-9-5-4-7(11(13)14)6-8(9)10(12)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHAOIFZKFHHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656056
Record name Methyl 2-ethoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxy-5-nitrobenzoate

CAS RN

80074-34-6
Record name Benzoic acid, 2-ethoxy-5-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80074-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-ethoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 2-hydroxy-5-nitrobenzoate (11.82 g, 60 mmol), triphenylphosphine (17.29 g, 66 mmol) and EtOH (3.03 g, 3.85 ml, 66 mmol) were taken up in THF (150 ml) and cooled in ice. Di-isopropyl-azodicarboxylate (8.31 g, 10 ml, 66 mmol) was added carefully, and the reaction was stirred at RT for 1 hr. The reaction was concentrated in vacuo, and the residue was triturated with EtOAc (50 ml). The solid thus formed was collected by filtration, washed with MTBE and dried in vacuo to give 12.2 g of crude methyl 2-ethoxy-5-nitrobenzoate. The filtrate was evaporated in vacuo, and the resulting residue was triturated with EtOAc (25 ml). The resulting solid was collected by filtration, washed with MTBE and dried in vacuo to give 6.31 g of a second crop of crude methyl 2-ethoxy-5-nitrobenzoate. The combined portions of methyl 2-ethoxy-5-nitrobenzoate were taken up in hot IPA (50 ml) and cooled to RT. The resulting solid was collected by filtration, washed with MTBE and dried in vacuo to give pure methyl 2-ethoxy-5-nitrobenzoate (5.49 g, 40.5%) as a yellow solid.
Quantity
11.82 g
Type
reactant
Reaction Step One
Quantity
17.29 g
Type
reactant
Reaction Step Two
Name
Quantity
3.85 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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